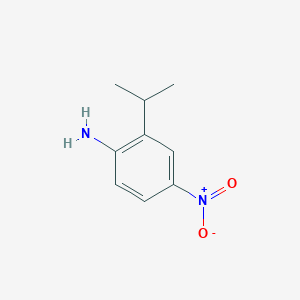

2-Isopropyl-4-nitroaniline

CAS No.: 94831-94-4

Cat. No.: VC3954788

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94831-94-4 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | 4-nitro-2-propan-2-ylaniline |

| Standard InChI | InChI=1S/C9H12N2O2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,10H2,1-2H3 |

| Standard InChI Key | LSNMDLKVJFLHEN-UHFFFAOYSA-N |

| SMILES | CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])N |

| Canonical SMILES | CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name of 2-isopropyl-4-nitroaniline is 4-nitro-2-propan-2-ylaniline, reflecting its substitution pattern (Figure 1). The nitro group at the 4-position and the isopropyl group at the 2-position create steric and electronic effects that influence reactivity. The compound’s SMILES notation is NC1=CC=C([N+]([O-])=O)C=C1C(C)C .

Table 1: Key Molecular Properties

Synthesis and Manufacturing

Nitration of 2-Isopropylaniline

The most common synthesis route involves nitration of 2-isopropylaniline. This reaction typically employs a nitrating agent such as a mixture of concentrated nitric acid () and sulfuric acid () under controlled temperatures (0–5°C) . The isopropyl group directs nitration to the para position due to its electron-donating inductive effect:

Yields exceeding 60% have been reported under optimized conditions .

Alternative Routes

-

Reduction of Nitro Precursors: Catalytic hydrogenation of 2-isopropyl-4-nitrobenzene derivatives using palladium or platinum catalysts .

-

Protecting Group Strategies: Use of trifluoroacetyl protecting groups to enhance regioselectivity, followed by deprotection with potassium carbonate in methanol .

Chemical Reactivity and Functional Transformations

Reduction of the Nitro Group

The nitro group in 2-isopropyl-4-nitroaniline is reducible to an amine using agents like tin () and hydrochloric acid () or catalytic hydrogenation. This yields 2-isopropyl-1,4-phenylenediamine, a valuable intermediate for polymer and dye synthesis :

Electrophilic Substitution

The amino group activates the ring toward electrophilic substitution. For example, bromination at the 5-position occurs readily in the presence of .

Applications in Industry and Research

Dye and Pigment Synthesis

2-Isopropyl-4-nitroaniline is a precursor to azo dyes, where its amino group facilitates diazotization and coupling reactions. The isopropyl group enhances solubility in organic solvents, making it suitable for textile applications .

Agrochemical Intermediates

The compound’s nitro functionality is critical in synthesizing herbicides and insecticides. For instance, it serves as a building block for sulfonylurea herbicides .

Toxicological and Environmental Considerations

Table 2: Comparative Toxicity of Nitroanilines

Environmental Persistence

Nitroaromatics like 2-isopropyl-4-nitroaniline are resistant to biodegradation. Advanced oxidation processes (AOPs) and catalytic reduction using zero-valent iron () nanoparticles are effective remediation strategies .

Comparison with Structural Analogs

4-Nitroaniline vs. 2-Isopropyl-4-nitroaniline

-

Lipophilicity: The isopropyl group increases XLogP3 from 1.4 (4-nitroaniline) to 2.2, enhancing membrane permeability .

-

Reactivity: Steric hindrance from the isopropyl group reduces electrophilic substitution rates compared to unsubstituted 4-nitroaniline .

N-Isopropyl-4-nitroaniline vs. 2-Isopropyl-4-nitroaniline

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume